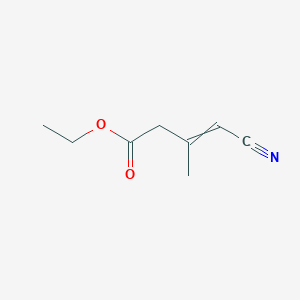

Ethyl 4-cyano-3-methylbut-3-enoate

Description

Structural Classification and Nomenclature within the Cyano-Enoate Family

Ethyl 4-cyano-3-methylbut-3-enoate belongs to the cyano-enoate family, a class of organic compounds characterized by the presence of both a cyano (C≡N) group and an ester (COOR) functionality conjugated with a carbon-carbon double bond. fiveable.me The systematic IUPAC name for this compound is ethyl (3E)-4-cyano-3-methyl-3-butenoate. sigmaaldrich.com The "(3E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

The structure incorporates several key functional groups that dictate its reactivity. The α,β-unsaturated system, where the carbon-carbon double bond is conjugated with the electron-withdrawing cyano and ester groups, makes the β-carbon susceptible to nucleophilic attack via Michael addition. fiveable.me The nitrile group itself is a versatile functional handle that can be transformed into various other groups such as amines, carboxylic acids, and aldehydes. researchgate.netresearchgate.net The ethyl ester provides a site for hydrolysis or transesterification reactions.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 g/mol |

| CAS Number | 66066-39-5 |

| IUPAC Name | ethyl (3E)-4-cyano-3-methyl-3-butenoate |

| SMILES | CCOC(=O)CC(C)=CC#N |

| InChIKey | WMCPTBJPTGUIFX-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Topological Polar Surface Area | 50.1 Ų |

| Rotatable Bond Count | 4 |

Data sourced from multiple chemical databases. sigmaaldrich.commatrix-fine-chemicals.comguidechem.com

Historical Development and Evolution of Related α,β-Unsaturated Esters and Nitriles in Organic Synthesis

The development of synthetic methodologies involving α,β-unsaturated esters and nitriles has been a cornerstone of organic chemistry for decades. These compounds are recognized as pivotal intermediates due to their inherent reactivity and ability to participate in a wide array of chemical transformations.

Historically, reactions such as the Knoevenagel condensation and the Wittig reaction have been instrumental in the synthesis of α,β-unsaturated esters and nitriles. organic-chemistry.org These classic reactions paved the way for the construction of carbon-carbon double bonds with a high degree of control over stereochemistry.

More recent advancements have focused on developing more efficient and atom-economical methods. For instance, cross-metathesis reactions catalyzed by Grubbs' catalysts have emerged as a powerful tool for the synthesis of α,β-unsaturated aldehydes and nitriles. qub.ac.uk Additionally, palladium-catalyzed α,β-dehydrogenation of saturated esters and nitriles provides a direct route to their unsaturated counterparts. organic-chemistry.org

The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, has also been extensively studied and refined. organic-chemistry.org The development of asymmetric versions of this reaction has been particularly significant, enabling the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

The versatility of the nitrile group has also been a major focus of research. Its ability to be converted into a wide range of other functional groups has made it an invaluable synthon in organic synthesis. researchgate.netresearchgate.net

Fundamental Significance as a Modular Building Block in Advanced Synthetic Endeavors

This compound serves as a prime example of a modular building block in modern organic synthesis. Its multifunctionality allows for its participation in a variety of synthetic strategies, leading to the construction of diverse and complex molecular scaffolds.

The presence of both a nucleophilic center (the α-carbon of the ester) and electrophilic centers (the β-carbon of the enoate system and the carbon of the nitrile group) allows for a rich and varied reaction chemistry. nih.govwikipedia.org This dual reactivity is a key feature of its utility as a synthetic intermediate.

A significant application of related cyano-containing building blocks is in the synthesis of pharmaceuticals. For example, ethyl (R)-4-cyano-3-hydroxybutyrate, a derivative of the title compound, is a crucial intermediate in the synthesis of the cholesterol-lowering drug atorvastatin. google.comrsc.orgsigmaaldrich.com This highlights the importance of the cyano group as a precursor to other functionalities in the construction of medicinally relevant molecules. The synthesis of this chiral hydroxy cyanobutyrate often employs enzymatic methods, showcasing the integration of biocatalysis in modern organic synthesis. google.comrsc.orggoogle.com

Furthermore, the α,β-unsaturated nitrile moiety is a key component in the synthesis of various heterocyclic compounds. fiveable.me The reactivity of this system allows for its participation in cycloaddition reactions and other annulation strategies to form ring systems that are prevalent in natural products and pharmaceuticals.

The ability to selectively manipulate the different functional groups within this compound underscores its role as a versatile platform for molecular elaboration. Chemists can strategically target the ester, the nitrile, or the unsaturated system to build molecular complexity in a controlled and predictable manner.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyano-3-methylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCPTBJPTGUIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699273 | |

| Record name | Ethyl 4-cyano-3-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66066-39-5 | |

| Record name | Ethyl 4-cyano-3-methylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Ethyl 4 Cyano 3 Methylbut 3 Enoate

Classical Retrosynthetic Strategies and Forward Synthesis Approaches

Classical methods for synthesizing this but-3-enoate (B1239731) derivative primarily rely on well-established reaction mechanisms, including condensation and elimination reactions.

The Knoevenagel condensation is a cornerstone in the synthesis of Ethyl 4-cyano-3-methylbut-3-enoate. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.org Variants such as the Domino-Knoevenagel reaction, which combines multiple transformations in a single synthetic operation, offer enhanced efficiency. rsc.orgresearchgate.net

A variety of catalyst systems can be employed to facilitate the Knoevenagel condensation. Weakly basic amines like piperidine (B6355638) are commonly used to avoid the self-condensation of the carbonyl reactant. wikipedia.org Ionic liquids, such as 2-hydroxyethylammonium acetate (B1210297) and 1-methoxyethyl-3-methylimidazolium trifluoroacetate, have emerged as effective and often environmentally friendlier catalysts and solvents. tandfonline.comaston.ac.uk The use of these ionic liquids can lead to good to excellent yields under mild conditions, sometimes even at room temperature and in the absence of other solvents. tandfonline.comaston.ac.uk Other catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO), often promoted by a hydroxy-functionalized ionic liquid. rsc.orgrsc.org

| Catalyst System | Reaction Conditions | Yield | Reference |

| 2-Hydroxyethylammonium acetate | Room temperature, solvent-free | Good to excellent | tandfonline.com |

| 1-Methoxyethyl-3-methylimidazolium trifluoroacetate | Room temperature, solvent-free | Good to excellent | aston.ac.uk |

| DABCO / N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) | 50 °C, in water | Good to excellent (83-99%) | rsc.org |

| Piperidine | Ethanol (B145695) | Not specified | wikipedia.org |

| Diisopropylethylammonium acetate (DIPEAc) | Not specified | Excellent | scielo.org.mx |

The Knoevenagel condensation for preparing substituted butenoates typically involves the reaction between an active methylene (B1212753) compound and a carbonyl compound. For the synthesis of this compound, a key precursor is ethyl cyanoacetate (B8463686), which provides the cyano and ethyl ester functionalities. orgsyn.org The methyl group and the double bond are introduced via the carbonyl reactant, which in this case would be acetone (B3395972) or a related ketone. The reaction is broadly applicable to a range of aldehydes and ketones. wikipedia.orgaston.ac.uk For instance, various aromatic aldehydes can be condensed with ethyl cyanoacetate to produce the corresponding α,β-unsaturated products. tandfonline.comrsc.org

| Carbonyl Precursor | Active Methylene Precursor | Product | Reference |

| Acetone | Ethyl Cyanoacetate | This compound | wikipedia.org |

| Various Aromatic Aldehydes | Ethyl Cyanoacetate | Substituted ethyl 2-cyanoacrylates | tandfonline.comrsc.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Substituted enone | wikipedia.org |

Elimination reactions provide another strategic route to the but-3-enoate scaffold. numberanalytics.com These reactions involve the removal of two substituents from adjacent carbon atoms to form a double bond. numberanalytics.com The two primary mechanisms are the unimolecular E1 reaction and the bimolecular E2 reaction. numberanalytics.comyoutube.com For instance, a suitable precursor, such as a β-hydroxy ester or a γ-halo ester, can undergo dehydration or dehydrohalogenation, respectively, to yield the desired α,β-unsaturated product. The choice of base and reaction conditions is crucial in directing the outcome and regioselectivity of the elimination. libretexts.org For example, treatment of a 3-hydroxy ester with a dehydrating agent like phosphorus oxychloride in pyridine (B92270) can induce elimination. libretexts.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently detailed, related structures are accessible through such strategies. For example, MCRs involving ethyl cyanoacetate, an aldehyde, and another nucleophile can lead to highly substituted cyano-containing products. beilstein-journals.orgscielo.org.mx The initial step often involves a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. beilstein-journals.org

Knoevenagel Condensation Reactions and Variants (e.g., Domino-Knoevenagel)

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of sustainable methods. In the context of this compound synthesis, this translates to the use of greener catalysts and reaction media. As mentioned, ionic liquids serve as recyclable, non-volatile solvents and catalysts, reducing the reliance on traditional organic solvents. aston.ac.ukarkat-usa.org Furthermore, solvent-free reaction conditions, often facilitated by catalysts like 2-hydroxyethylammonium acetate or magnetically separable silica (B1680970), represent a significant advancement in green chemistry. rsc.orgtandfonline.com Biocatalysis, using enzymes like halohydrin dehalogenases, has also been explored for the synthesis of related chiral building blocks, such as ethyl (R)-4-cyano-3-hydroxybutyrate, highlighting a move towards highly selective and environmentally benign processes. google.comrsc.orggoogle.com

Catalytic Strategies for Efficient Synthesis

Catalysis is central to the efficient synthesis of complex organic molecules. For this compound and its analogues, catalytic approaches offer pathways that are often more selective and efficient than stoichiometric methods. These strategies fall into several key categories, including organocatalysis, metal-mediated processes, and biocatalysis.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. youtube.com While specific organocatalytic routes to this compound are not extensively documented, the principles of this field offer potential pathways. Chiral organocatalysts are designed to create a specific chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

Strategies in organocatalysis often involve the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. youtube.comyoutube.com For instance, chiral primary or secondary amines can catalyze reactions of aldehydes and ketones. youtube.com In the context of nitrile synthesis, researchers have developed organocatalytic asymmetric cyanosilylation of nitroalkenes, demonstrating the potential to form new carbon-cyanide bonds with high stereocontrol. nih.gov The development of highly reactive catalysts has also enabled the activation of simple olefins, a domain previously dominated by transition metals, opening new avenues for asymmetric synthesis. youtube.com

Transition-metal catalysis is a cornerstone of modern organic synthesis, and nickel-catalyzed hydrocyanation represents a primary method for preparing nitriles from unsaturated precursors. wikipedia.org The hydrocyanation of allenes, in particular, provides a direct route to allylic nitriles, the structural class to which this compound belongs. rsc.orgbohrium.com The reaction involves the addition of a hydrogen and a cyanide group across one of the C=C double bonds of the allene.

The general mechanism for the nickel-catalyzed hydrocyanation of an alkene involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene insertion into the nickel-hydride bond and subsequent reductive elimination of the nitrile product. youtube.comwikipedia.org A significant challenge in the hydrocyanation of unsymmetrical allenes is controlling regioselectivity, as the addition can occur at different positions to yield up to four potential products. rsc.orgnih.gov

Research has shown that high regioselectivity can be achieved through careful selection of ligands. Nickel(0) catalysts paired with specific phosphite (B83602) or phosphine (B1218219) ligands have been developed to selectively produce branched β,γ-unsaturated nitriles. uni-freiburg.de For example, a Ni(0)/Biphephos catalytic system has been successfully applied to the hydrocyanation of terminal allenes, tolerating a variety of functional groups such as esters. uni-freiburg.de The hydrocyanation of 1,1-disubstituted allenes using this approach can construct allylic nitriles that contain quaternary carbon centers. rsc.orgbohrium.com

| Catalyst System | Allene Substrate Type | Key Features | Yield | Ref. |

| Ni(cod)₂ / Biphephos | 1,1-disubstituted & monosubstituted allenes | High regioselectivity for branched nitrile; tolerates esters, iodides. | up to 96% | uni-freiburg.de |

| Ni(cod)₂ / DTBM-Segphos | Aliphatic allenes | Excellent regioselectivity; constructs quaternary centers. | Good | rsc.orgbohrium.com |

| Ni(0) / TADDOL-based bisphosphite | 1,1-disubstituted allenes | Asymmetric hydrocyanation; produces enantiomerically enriched nitriles. | up to 99% | uni-freiburg.de |

| IPrCuCl / DIBAL-H, then TsCN | Di- and trisubstituted allenes | Formal hydrocyanation; excellent E-selectivity. | up to 99% | nih.gov |

This table summarizes various metal-catalyzed systems for the hydrocyanation of allenes, a key reaction for synthesizing allylic nitriles.

An asymmetric version of this reaction has also been explored, where chiral ligands are used to induce enantioselectivity. wikipedia.orguni-freiburg.de For instance, a catalytic system using a TADDOL-based bisphosphite ligand has achieved enantioselectivities up to 86% in the synthesis of branched quaternary allylic nitriles. uni-freiburg.de

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. acs.org While not leading directly to the target enoate, a prominent example in the synthesis of a closely related and valuable chiral building block, ethyl (R)-4-cyano-3-hydroxybutanoate, is the use of halohydrin dehalogenase (HHDH). google.comrsc.org This enzyme catalyzes the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate into the desired (R)-cyano-hydroxy ester via a two-step intramolecular process involving an epoxide intermediate. google.com

This enzymatic method is notable for its high stereoselectivity, often achieving an optical purity (e.e.) greater than 99%. google.comrsc.org The reaction is typically carried out in an aqueous buffer at mild pH (around 7.0-7.5) and moderate temperatures (30-40 °C). google.com Researchers have identified and characterized novel halohydrin dehalogenases, such as HHDH-PL from Parvibaculum lavamentivorans DS-1, which show high activity towards the substrate. rsc.org Optimization of reaction conditions, including substrate concentration and pH control, has enabled high conversion rates and yields. rsc.org

| Enzyme Source | Substrate | Product | Key Conditions | Yield | Enantiomeric Excess (e.e.) | Ref. |

| Halohydrin dehalogenase (HHEC) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | pH ≈ 7, 40 °C, aqueous phase | 67.13% | 99% | google.com |

| HHDH-PL (P. lavamentivorans DS-1) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | pH and temp. optimized, whole cell catalysis | 85% | >99% | rsc.org |

| Halohydrin dehalogenase (E. coli) | Methyl (R)-4-cyano-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | pH 7-7.5, enzyme added in two batches | - | - | google.com |

This table presents data on the biocatalytic synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate using various halohydrin dehalogenases.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for scalability, safety, and process control compared to traditional batch chemistry. youtube.com The precise control over parameters like temperature, pressure, and reaction time can lead to higher yields and purities. rsc.org

For nitrile synthesis, continuous-flow protocols have been developed that could be adapted for the production of this compound. One such method involves the direct conversion of carboxylic acids to nitriles using acetonitrile (B52724) as both a solvent and reagent under high-temperature and high-pressure conditions, obviating the need for a catalyst. nih.govresearchgate.net Other approaches have focused on the oxidative dehydrogenation of amines to nitriles using solid catalysts in a continuous flow setup. dtu.dk The application of flow chemistry is particularly advantageous for reactions involving hazardous reagents, such as cyanide sources. On-demand generation and immediate consumption of toxic intermediates within a closed flow system can dramatically improve the safety profile of the process. youtube.comrsc.org

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free Conditions, Atom Economy, Waste Reduction)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com Several of the methodologies for synthesizing nitriles align with these principles.

Atom Economy : Developed by Barry Trost, this principle seeks to maximize the incorporation of all reactant materials into the final product. acs.org Addition reactions, such as the hydrocyanation of an allene, are inherently atom-economical as they, in theory, incorporate all atoms from the reactants into the product, generating no byproducts. uni-freiburg.deyoutube.com This is a significant advantage over substitution reactions that generate stoichiometric waste salts.

Catalysis : The use of catalysts (metal, organo-, or bio-) is a core tenet of green chemistry. youtube.com Catalysts are used in small quantities and can perform a reaction many times, minimizing waste compared to stoichiometric reagents. youtube.com Enzymes, in particular, operate under mild conditions (room temperature, neutral pH, aqueous solvents), reducing energy consumption and avoiding the need for harsh chemicals. acs.org

Safer Reagents : A major green chemistry challenge in nitrile synthesis is avoiding the use of highly toxic hydrogen cyanide (HCN) gas. wiley.com Modern metal-catalyzed hydrocyanation methods often employ safer, manageable HCN precursors, such as acetone cyanohydrin or isocyanides, which generate HCN in situ. uni-freiburg.deacs.org Biocatalytic methods that use sodium cyanide in aqueous solution also represent a safer alternative to handling gaseous HCN. google.com

Waste Reduction : Biocatalytic routes can significantly reduce waste. For example, the enzymatic synthesis of chiral intermediates avoids the large quantities of inorganic salts produced during conventional chemical hydrolysis. google.com

Control of Regioselectivity and Stereoselectivity in Synthesis

For a molecule like this compound, which has a trisubstituted double bond, controlling both regioselectivity and stereoselectivity is paramount to obtaining the desired isomer.

Regioselectivity refers to the control of where the cyano group adds to the precursor molecule. In the nickel-catalyzed hydrocyanation of an unsymmetrical allene, the choice of phosphine or phosphite ligands on the nickel catalyst is crucial for directing the addition to the desired carbon atom, leading to the formation of the branched allylic nitrile over other possible isomers. rsc.orguni-freiburg.denih.gov Studies have demonstrated that systems like Ni(cod)₂/Biphephos are highly effective in achieving this control. uni-freiburg.de

Stereoselectivity in this context primarily concerns the geometry of the carbon-carbon double bond, which can exist as either the E or Z isomer. The synthesis of stereodefined trisubstituted alkenyl nitriles is a significant challenge because the E isomer is often thermodynamically more stable than the Z isomer. researchgate.net However, specific catalytic systems can provide excellent control over this outcome. For example, copper-catalyzed hydroalumination of allenes followed by cyanation has been shown to produce β,γ-unsaturated nitriles with excellent (>98%) E-selectivity. nih.gov Conversely, other catalytic methods, such as certain cross-metathesis reactions with molybdenum-based catalysts, have been developed to selectively furnish Z-alkenyl nitriles. escholarship.org The ability to selectively synthesize either the E or Z isomer is critical as the biological activity and physical properties of the isomers can differ significantly.

Strategies for E/Z Isomer Control at the Alkene Moiety

The geometry of the carbon-carbon double bond in this compound can exist as two different stereoisomers: (E)-entgegen and (Z)-zusammen. The E/Z notation is used to unambiguously describe the arrangement of substituents around a double bond, especially in complex molecules where the cis/trans system may be inadequate. libretexts.orgmasterorganicchemistry.com Priority is assigned to the groups attached to each carbon of the double bond based on atomic number; if the higher-priority groups are on opposite sides, the isomer is designated 'E', and if they are on the same side, it is 'Z'. libretexts.org

In the case of this compound, the substituents at one carbon of the alkene are a methyl group and an ethoxycarbonylmethyl group (-CH₂COOEt). At the other carbon, they are a cyano group (-CN) and a hydrogen atom. Controlling the stereochemical outcome to favor either the E or Z isomer is a critical aspect of its synthesis. While specific documented strategies for this exact molecule are not detailed in the provided research, general principles of stereoselective alkene synthesis are applicable. Commercially available this compound is often specified as the (3E)-isomer, which indicates that stereoselective synthetic methods are successfully employed. sigmaaldrich.com

Methods like the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting a phosphonate-stabilized carbanion with an aldehyde or ketone, are renowned for their ability to selectively produce E-alkenes. The choice of reaction conditions, such as the base and solvent, can further influence the isomeric ratio.

Asymmetric Synthetic Approaches for Chiral Derivatives

While this compound itself is an achiral molecule, significant research has been directed toward the asymmetric synthesis of its chiral derivatives, particularly hydroxylated analogues which are valuable intermediates for pharmaceuticals. A key example is ethyl (R)-4-cyano-3-hydroxybutyrate, an important precursor for cholesterol-lowering statins. google.comresearchgate.net

Chemo-enzymatic methods are prominent in the synthesis of these chiral molecules. A common strategy involves a two-step enzymatic process starting from a prochiral precursor.

Asymmetric Reduction: The synthesis often begins with the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This reaction is catalyzed by a recombinant ketoreductase enzyme in the presence of a cofactor and a hydrogen donor, such as isopropanol. This step establishes the chiral center, producing ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric purity. google.com

Enzymatic Cyanation: The resulting chloro-alcohol is then converted to the target nitrile. This is achieved through a reaction with a cyanide source, like sodium cyanide, catalyzed by a second enzyme, a halohydrin dehalogenase. google.comrsc.org This enzyme facilitates the substitution of the chlorine atom with a cyanide group to yield ethyl (R)-4-cyano-3-hydroxybutyrate. rsc.org The reaction is typically performed in an aqueous buffer system at a controlled pH. google.com

An alternative to enzymatic methods is the use of chiral pool synthesis, starting from an inexpensive and readily available chiral molecule like L-(-)-malic acid. This approach involves a multi-step chemical transformation sequence including esterification, reduction, bromination, and finally cyanation to arrive at the target chiral product. researchgate.net

| Method | Key Reagents/Enzymes | Starting Material | Reaction Conditions | Yield/Conversion | Optical Purity (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Chemo-enzymatic | Ketoreductase, Halohydrin Dehalogenase HHDH-PL | Ethyl (S)-4-chloro-3-hydroxybutanoate | pH and temperature optimization | 95% conversion, 85% yield | Not specified | rsc.org |

| Chemo-enzymatic | Recombinant Ketoreductase, Recombinant Halohydrin Dehalogenase | Ethyl 4-chloro-3-oxobutanoate | Aqueous buffer (pH 6-8), Isopropanol | >98% conversion | Not specified | google.com |

| Chemical Synthesis | L-(-)-malic acid | L-(-)-malic acid | Esterification, reduction, bromization, cyanation | 56.7% (overall) | Not specified | researchgate.net |

| Enzymatic Cyanation | Halohydrin dehalogenase HHEC | (S)-4-chloro-ethyl 3-hydroxybutanoate | pH ≈ 7, 40 °C, aqueous phase with NaCN/HCN | 67.13% | 99% | google.com |

Isolation and Purification Methodologies for Synthetic Products (Focus on Research Procedures)

Following the synthesis, a multi-step process is required to isolate and purify the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and by-products. Research procedures focus on achieving high purity suitable for subsequent reactions or analysis.

The typical workflow involves several key stages:

Initial Work-up and Extraction: The reaction is first stopped or "quenched." The product is then separated from the aqueous phase by extraction into an immiscible organic solvent, such as ethyl acetate. google.com

Washing and Neutralization: The organic layer is washed sequentially with various aqueous solutions to remove specific impurities. For instance, washing with saturated aqueous sodium sulfite (B76179) can remove halogenating agents like N-bromosuccinimide, while a brine (saturated NaCl solution) wash helps to remove water from the organic phase. researchgate.net

Drying: To remove residual water, the organic solution is treated with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). researchgate.net The drying agent is then removed by filtration.

Solvent Removal: The solvent is removed from the purified product, typically under reduced pressure using a rotary evaporator. This leaves the crude or semi-purified product. researchgate.net

Final Purification: One or more advanced purification techniques are employed to achieve the desired final purity.

Vacuum Distillation: For products that are thermally stable and volatile, distillation under reduced pressure can effectively separate the product from non-volatile impurities. researchgate.net

Column Chromatography: This is a highly versatile method where the product mixture is passed through a column packed with a stationary phase, such as silica gel or C18-silica. researchgate.netorgsyn.org A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation.

Specialized Treatments: In some industrial processes, additional steps like decolorization with activated carbon may be used to remove colored impurities. The separation of fine solids might be achieved using a supercentrifuge. google.com

The purity of the final product is often verified using analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

| Technique | Purpose | Example Usage | Reference |

|---|---|---|---|

| Solvent Extraction | Separates the product from a water-based reaction mixture into an organic solvent. | Extraction with ethyl acetate. | google.com |

| Aqueous Washing | Removes water-soluble impurities, acids, or bases. | Washing with saturated sodium sulfite and brine. | researchgate.net |

| Drying with Agent | Removes trace amounts of water from the organic solution. | Using anhydrous MgSO₄ or Na₂SO₄. | researchgate.net |

| Rotary Evaporation | Removes the bulk solvent under reduced pressure. | Concentrating the product post-extraction. | researchgate.net |

| Vacuum Distillation | Purifies thermally stable, volatile liquids. | Distilling 4-bromo-3-methylbut-2-enoate at 3.6 mbar. | researchgate.net |

| Column Chromatography | Separates components based on polarity. | Purification on silica gel or C18-RP columns. | researchgate.netorgsyn.org |

| Decolorization | Removes colored impurities. | Treatment with activated carbon. | google.com |

Reaction Pathways and Mechanistic Investigations of Ethyl 4 Cyano 3 Methylbut 3 Enoate

Electrophilic Reactivity and Conjugate Addition Chemistry

The conjugation of the carbon-carbon double bond with the electron-withdrawing cyano and ester groups renders the β-carbon electrophilic. This characteristic is the basis for its participation in conjugate addition reactions, also known as Michael additions. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the β-carbon of the double bond, leading to a 1,4-addition product. libretexts.org The resulting enolate intermediate is then protonated to yield the final saturated product. libretexts.org

The general mechanism for a conjugate addition to an α,β-unsaturated carbonyl compound involves:

Nucleophilic attack at the β-carbon. libretexts.org

Formation of a resonance-stabilized enolate intermediate. libretexts.org

Protonation of the enolate to give the final product. libretexts.org

The electrophilic nature of the double bond in ethyl 4-cyano-3-methylbut-3-enoate allows it to react with a wide array of nucleophiles in Michael addition reactions. science.govorganicchemistrydata.org

A diverse range of nucleophiles can be employed in the Michael addition to activated alkenes. science.gov Common nucleophiles include amines, thiols, and stabilized carbanions. libretexts.orgscience.govyoutube.com

Amines : Primary and secondary amines are effective nucleophiles in Michael additions. libretexts.orgyoutube.com The reaction with an amine would lead to the formation of a β-amino acid derivative.

Thiols : Thiols are also excellent nucleophiles for this type of reaction, a process often referred to as a thia-Michael addition. researchgate.netnih.gov These reactions are typically catalyzed by a weak base, which deprotonates the thiol to form a more nucleophilic thiolate anion. youtube.comresearchgate.net The reaction is often efficient and can be carried out under mild conditions. researchgate.net

The general scheme for the Michael addition of a thiol to an α,β-unsaturated nitrile is as follows:

Deprotonation of the thiol by a base to form a thiolate. youtube.com

Nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated nitrile. youtube.com

Protonation of the resulting enolate to yield the final product. youtube.com

The scope of the reaction is broad, with various thiols and amines capable of adding to activated alkenes. science.gov The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield. nih.gov For instance, polar aprotic solvents can stabilize the thiolate anion, thereby increasing the reaction rate. nih.gov

Table 1: Examples of Nucleophiles in Michael Addition Reactions

| Nucleophile Type | Example | Product Type |

| Amine | Pyrrolidine youtube.com | β-Amino ester/nitrile |

| Thiol | Dodecanethiol nih.gov | β-Thioether ester/nitrile |

| Enolate | Diethyl malonate | γ-Keto ester/nitrile |

Michael Addition Reactions with Various Nucleophiles

Stereochemical Outcomes of Conjugate Additions

When the conjugate addition creates a new stereocenter, the stereochemical outcome of the reaction becomes a critical aspect. The formation of stereoisomers is influenced by factors such as the structure of the substrate, the nucleophile, and the reaction conditions, including the use of chiral catalysts or auxiliaries. mit.edu In the case of this compound, addition to the β-carbon can potentially create a new chiral center. The stereoselectivity of Michael additions can be controlled to favor the formation of a specific stereoisomer, which is a significant area of research in organic synthesis. mit.edu

Organometallic reagents, such as organocuprates (Gilman reagents), are known to favor 1,4-addition to α,β-unsaturated carbonyl compounds. libretexts.orgresearchgate.net While Grignard reagents and organolithium reagents often yield a mixture of 1,2- and 1,4-addition products, organocuprates are generally selective for conjugate addition. libretexts.org This selectivity makes them valuable for introducing carbon-based nucleophiles at the β-position. The reaction of this compound with an organocuprate reagent would be expected to yield a product with a new carbon-carbon bond at the β-position. The use of Lewis acids, such as boron trifluoride (BF3), can sometimes influence the regioselectivity and stereoselectivity of these additions. charettelab.ca

Table 2: Regioselectivity of Organometallic Reagents with α,β-Unsaturated Carbonyls

| Reagent Type | Predominant Mode of Addition |

| Grignard Reagents (e.g., RMgX) | 1,2- and 1,4-addition |

| Organolithium Reagents (e.g., RLi) | 1,2- and 1,4-addition |

| Organocuprate Reagents (e.g., R₂CuLi) | 1,4-addition (Conjugate Addition) libretexts.org |

Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)

The electron-deficient double bond of this compound makes it a suitable dienophile for Diels-Alder reactions. sigmaaldrich.comorganic-chemistry.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the cyano and ester groups in this compound. organic-chemistry.org

In a typical Diels-Alder reaction involving this compound, it would react with a conjugated diene to form a cyclohexene (B86901) derivative. The regioselectivity and stereoselectivity of the reaction are governed by well-established principles, including the frontier molecular orbital (FMO) theory. organic-chemistry.org Some related butenoate structures have been shown to participate as dienophiles in Diels-Alder reactions, leading to the formation of functionalized cyclohexenes. dtu.dkresearchgate.net

Beyond the [4+2] Diels-Alder reaction, activated alkenes can also participate in other types of cycloadditions.

[2+2] Cycloadditions : These reactions typically occur between two alkene units to form a cyclobutane (B1203170) ring. Photochemical conditions are often required for the [2+2] cycloaddition of two simple alkenes. However, with highly activated or strained alkenes, thermal [2+2] cycloadditions can sometimes be achieved.

[3+2] Cycloadditions : These reactions involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile, in this case, the activated alkene) to form a five-membered ring. For example, the reaction of an azide (B81097) with an alkene can lead to the formation of a triazoline, which can then rearrange or be converted to other heterocyclic systems. The reaction of imidazole (B134444) N-oxides with ethyl cyanoacetate (B8463686) derivatives in a [3+2] cycloaddition manner has been reported to form imidazole-based compounds. beilstein-journals.org

Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org A variation of this is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or the dienophile is replaced by a heteroatom. wikipedia.orgorganic-chemistry.org this compound, with its electron-deficient double bond, can act as a dienophile in these cycloaddition reactions.

In a typical hetero-Diels-Alder reaction, the electron-withdrawing nature of the cyano and ester groups enhances the electrophilicity of the double bond in this compound, making it a suitable partner for electron-rich dienes. For instance, reactions with 1-oxa-1,3-dienes (α,β-unsaturated carbonyl compounds) can lead to the formation of dihydropyran rings. researchgate.net The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the stereochemistry of the resulting heterocyclic ring is controlled by the geometry of the reactants and the reaction conditions. While specific studies on this compound are not prevalent, the reactivity of analogous α,β-unsaturated acyl cyanides suggests that it would readily participate in inverse-electron-demand hetero-Diels-Alder reactions. researchgate.net

The general scheme for a hetero-Diels-Alder reaction involving an oxa-diene is depicted below:

| Reactant A (Diene) | Reactant B (Dienophile) | Product | Reaction Type |

| 1-Oxa-1,3-butadiene | This compound | Substituted Dihydropyran | Hetero-Diels-Alder |

This reactivity provides a pathway to complex heterocyclic molecules that are valuable intermediates in the synthesis of natural products and biologically active compounds. nih.gov

Transformations Involving the Nitrile (Cyano) Functional Group

The nitrile group is a versatile functional handle, capable of being transformed into a variety of other functionalities, including amines, aldehydes, and carboxylic acids.

Hydrolysis and Amidation Reactions

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to a carboxylic acid. ncert.nic.inpressbooks.pub

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by tautomerization, leads to the formation of an amide. libretexts.org Further hydrolysis of the amide under these conditions yields the corresponding dicarboxylic acid derivative.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. pressbooks.pub The resulting intermediate is protonated by water to form a hydroxy imine, which tautomerizes to the amide. pressbooks.pub Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to a carboxylate salt upon continued exposure to basic conditions.

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |

| This compound | H₃O⁺, heat | Ethyl 4-(aminocarbonyl)-3-methylbut-3-enoate | 3-Methyl-4-oxobut-2-enoic acid |

| This compound | NaOH, H₂O, heat | Ethyl 4-(aminocarbonyl)-3-methylbut-3-enoate | 3-Methyl-4-oxobut-2-enoate salt |

Amidation can also be achieved more directly under certain catalytic conditions, for instance, using palladium nanoparticles to mediate the hydration of nitriles to amides. researchgate.net

Reduction Pathways to Amines or Aldehydes

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent employed. masterorganicchemistry.com

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine. This reaction proceeds by the addition of two equivalents of hydride to the nitrile carbon. The resulting amine is a valuable synthetic intermediate.

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.com DIBAL-H coordinates to the nitrile nitrogen, and subsequent hydride transfer forms an imine-aluminum complex. youtube.com This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to furnish the aldehyde. masterorganicchemistry.comyoutube.com This method is particularly useful as it provides a route to α,β-unsaturated aldehydes. thieme-connect.de

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | 1. LiAlH₄, 2. H₂O | Ethyl 5-amino-3-methylpent-3-enoate | Nitrile to Primary Amine |

| This compound | 1. DIBAL-H, -78°C, 2. H₂O | Ethyl 4-formyl-3-methylbut-3-enoate | Nitrile to Aldehyde |

Pinner Reactions and Formation of Nitrogen Heterocycles

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org These salts are versatile intermediates that can be converted into various products. wikipedia.orgsynarchive.com

For this compound, reaction with an alcohol (e.g., ethanol) and HCl would yield the corresponding imidate hydrochloride. This intermediate can then undergo further reactions:

Hydrolysis: Treatment with water will hydrolyze the imidate to form an ester. wikipedia.org

Aminolysis: Reaction with ammonia (B1221849) or an amine will produce an amidine. wikipedia.orgnrochemistry.com

Alcoholysis: Reaction with excess alcohol can lead to the formation of an orthoester. wikipedia.org

The electron-poor nature of the nitrile in this compound makes it a good candidate for the acid-catalyzed Pinner reaction. wikipedia.org The formation of these intermediates opens up pathways for the synthesis of various nitrogen-containing heterocycles through subsequent intramolecular cyclization reactions, depending on the structure of the reactants and reaction conditions.

| Reactants | Intermediate | Potential Final Products |

| This compound, Alcohol, HCl | Imino ester salt (Pinner salt) | Ester, Amidine, Orthoester |

Transformations Involving the Ester Functional Group

The ethyl ester group in the title compound can also undergo characteristic reactions, most notably transesterification.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.org For this compound, this reaction allows for the synthesis of other alkyl esters.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. Nucleophilic attack by another alcohol then leads to a tetrahedral intermediate, which can then eliminate ethanol (B145695) to form the new ester. wikipedia.org

Base-Catalyzed Transesterification: A base catalyst, such as an alkoxide, increases the nucleophilicity of the reacting alcohol. The alkoxide attacks the carbonyl carbon of the ester, and the subsequent elimination of ethoxide yields the new ester. wikipedia.org

A variety of catalysts can be employed for transesterification, including mineral acids, metal alkoxides, and solid-supported catalysts. researchgate.netmdpi.com A patent discloses methods for the catalytic transesterification of compounds including α,β-unsaturated-1-cyano-1-esters, highlighting the industrial relevance of this transformation. google.com The reaction equilibrium can often be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.org

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |

| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| This compound | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 4-cyano-3-methylbut-3-enoate |

Reduction to Alcohols or Aldehydes

The reduction of this compound offers multiple potential outcomes due to the presence of three reducible functional groups: the ester, the nitrile, and the carbon-carbon double bond. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Chemoselective Reductions

Reduction of Ester to Aldehyde: The partial reduction of the ester group to an aldehyde can be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.comyoutube.comyoutube.com Typically, one equivalent of DIBAL-H at temperatures around -78 °C can convert an ester to an aldehyde while minimizing further reduction to the alcohol. masterorganicchemistry.com The mechanism involves coordination of the electrophilic aluminum center to the carbonyl oxygen, followed by intramolecular hydride delivery. The resulting tetrahedral intermediate is stable at low temperatures, preventing over-reduction. youtube.comyoutube.com Upon aqueous workup, the intermediate hydrolyzes to yield the aldehyde. For this compound, this would yield (E)-4-cyano-3-methylbut-3-enal.

Reduction of Ester to Allylic Alcohol: Using two or more equivalents of DIBAL-H or a less sterically hindered reagent like lithium aluminium hydride (LiAlH₄) would likely lead to the formation of the corresponding allylic alcohol, (E)-4-cyano-3-methylbut-3-en-1-ol. nih.gov The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is known for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to allylic alcohols, and could potentially be applied here. acgpubs.org

Conjugate Reduction (1,4-Reduction): The reduction of the carbon-carbon double bond while leaving the carbonyl and nitrile groups intact results in the saturated cyanoester, ethyl 4-cyano-3-methylbutanoate. This can be achieved through various methods, including catalytic hydrogenation using specific catalysts like Pd/C with catalyst poisons (e.g., diphenylsulfide) to prevent hydrogenolysis of other functional groups. organic-chemistry.org Another approach is the use of sodium cyanoborohydride (NaBH₃CN) under acidic conditions, which is known to selectively reduce α,β-unsaturated esters, nitriles, and nitro compounds. acs.org

Enzymatic Reduction: Biocatalytic methods offer high selectivity. Ketoreductase enzymes, for instance, have been shown to selectively reduce either the carbonyl group or the alkenyl group in α-cyano-α,β-unsaturated esters, depending on the specific enzyme and reaction conditions. chemrxiv.org This strategy allows for programmed reactivity to access different saturated or unsaturated hydroxy compounds.

The following table summarizes the expected products from the reduction of this compound with different reagents.

| Reagent(s) | Target Functional Group(s) | Expected Major Product |

| DIBAL-H (1 equiv, -78 °C) | Ester | (E)-4-cyano-3-methylbut-3-enal |

| LiAlH₄ or NaBH₄ | Ester and/or Nitrile | (E)-5-amino-3-methylpent-3-en-1-ol or (E)-4-cyano-3-methylbut-3-en-1-ol |

| NaBH₃CN, H⁺ | C=C Double Bond | Ethyl 4-cyano-3-methylbutanoate |

| H₂, Pd/C | C=C Double Bond and/or Nitrile | Ethyl 4-cyano-3-methylbutanoate or Ethyl 5-amino-3-methylpentanoate |

| Ketoreductase (e.g., E2-O1) | C=C Double Bond | Ethyl 4-cyano-3-methylbutanoate chemrxiv.org |

Enolate Chemistry and Condensation Reactions (e.g., Claisen, Reformatsky)

The enolate chemistry of this compound deviates from that of simple saturated esters. Due to the C=C double bond, there are no acidic α-protons adjacent to the ester carbonyl. Therefore, it cannot act as a nucleophile in a standard Claisen condensation. Similarly, a Reformatsky reaction is not applicable as this requires an α-halo ester starting material.

However, the molecule can exhibit vinylogous reactivity . The extended conjugation provided by the nitrile and ester groups acidifies the protons on the carbon at the γ-position (the methyl group and the methylene (B1212753) group, C2). Deprotonation at the C2 methylene position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a resonance-stabilized vinylogous enolate.

This extended enolate has two potential nucleophilic sites: the α-carbon (C2) and the γ-carbon (C4, the nitrile-bearing carbon). Reactions of such species with electrophiles are often regioselective. This vinylogous enolate could, in principle, participate in condensation reactions.

Vinylogous Condensation Reactions: The generated vinylogous enolate could react with various electrophiles, such as aldehydes or ketones, in a vinylogous aldol-type reaction. It could also participate in vinylogous Claisen-type condensations. For instance, reaction with another ester molecule could lead to the formation of a new carbon-carbon bond at the C2 position. The regioselectivity (α vs. γ attack) is a key consideration in these reactions and can often be controlled by the choice of counterion, solvent, and electrophile. researchgate.netnih.gov Research on related systems, such as α,β-unsaturated malonates and ketoesters, has demonstrated that iridium catalysts can facilitate the enantioselective γ-alkylation of an extended enolate. acs.org

The general principle of vinylogous reactivity is outlined in the table below.

| Reaction Type | Key Feature | Potential Reactivity of this compound |

| Standard Claisen | Requires enolizable α-protons. | Not applicable as a nucleophile. Can act as an electrophile. |

| Standard Reformatsky | Requires an α-halo ester. | Not applicable. |

| Vinylogous Michael Addition | Formation of a γ-substituted product via conjugate addition. | Can act as an electrophile at the β-carbon. |

| Vinylogous Condensation | Deprotonation at the γ-position to form an extended enolate. | Can act as a nucleophile (from C2) in reactions with aldehydes, ketones, or esters. |

Radical Reactions and Photochemical Transformations (e.g., Carboiodination, Photocatalytic difunctionalization)

As an electron-deficient alkene, the double bond in this compound is a suitable substrate for various radical and photochemical reactions. rsc.org These modern synthetic methods allow for the introduction of diverse functional groups across the double bond.

Radical Reactions: Free radical additions to the alkene are a plausible reaction pathway. Radicals, which are electron-deficient species, are stabilized by resonance, and their stability follows the order tertiary > secondary > primary. youtube.com The reaction is typically initiated by heat or light in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or a peroxide. youtube.com The radical adds to the β-carbon of the conjugated system to generate a more stable radical intermediate at the α-position, which is stabilized by both the ester and nitrile groups. This intermediate can then be trapped by a radical scavenger.

Carboiodination: While specific examples for this substrate are scarce, general methods for the carboiodination of alkenes exist. For instance, Pd(0)/blue light-catalyzed carboiodination reactions have been developed that proceed via a single electron transfer mechanism. nih.gov Applying such a method could potentially lead to the formation of an iodinated product, though the regioselectivity would need to be determined.

Photocatalytic Difunctionalization: This emerging field uses visible light photocatalysis to generate radical intermediates under mild conditions, enabling the addition of two different functional groups across a double bond. For example, a photocatalytic radical Smiles rearrangement has been used for the difunctionalization of α,β-unsaturated amides, a system structurally related to the target molecule. rsc.org Similarly, photocatalytic strategies for the aroylation of unactivated alkenes could be adapted, leading to β-functionalized ketones. researchgate.net These methods often exhibit broad substrate scope and high functional group tolerance.

The following table presents some potential radical and photochemical transformations.

| Reaction Type | Reagents / Conditions | Potential Outcome |

| Radical Halogenation | NBS, Light/Heat | Allylic bromination at the methyl group or addition across the double bond. |

| Photocatalytic Carboiodination | Pd(0), DPEPhos, Blue Light nih.gov | Formation of an iodinated cyclic or acyclic product. |

| Photocatalytic Difunctionalization | Photocatalyst (e.g., Ir or Ru complex), Light, Radical Precursors | Addition of two new functional groups across the C=C bond. |

| Photocatalytic Isomerization | Photocatalyst (e.g., fac-Ir(ppy)₃), Blue Light researchgate.net | E/Z isomerization of the double bond. |

Rearrangement Reactions and Fragmentations

Rearrangement Reactions

This compound, with its conjugated system, could potentially undergo skeletal rearrangements under specific conditions, particularly those involving photocatalysis or strong acids. nih.govnih.gov For instance, photocatalytic denitrogenation has been shown to induce skeletal editing in related heterocyclic systems. nih.gov While no specific rearrangement reactions have been documented for this exact molecule, vinylogous pinacol-type rearrangements or other cationic reorganizations could be envisioned upon generation of a carbocation, for example, by protonation of the nitrile or carbonyl group under strongly acidic conditions. nih.gov

Fragmentations

The fragmentation pattern of this compound in mass spectrometry can be predicted based on the analysis of structurally similar compounds and general fragmentation rules for esters and nitriles. nih.govdocbrown.infodocbrown.info A detailed study on the closely related ethyl-4,4-dicyano-3-methyl-3-butenoate provides significant insight into the expected fragmentation pathways. researchgate.net

The molecular ion peak (M⁺˙) would be observed at m/z = 153. Key fragmentation pathways would involve the loss of neutral fragments from the ester group and cleavages related to the conjugated system.

Loss of the Ethoxy Group (-OEt): A primary fragmentation would be the loss of an ethoxy radical (·OCH₂CH₃), leading to a prominent acylium ion at m/z 108 . [M]⁺˙ → [M - OCH₂CH₃]⁺ + ·OCH₂CH₃

Loss of an Ethyl Radical (-CH₂CH₃): Cleavage of the ethyl-oxygen bond with a hydrogen rearrangement can lead to the loss of an ethyl radical and formation of a protonated acid fragment at m/z 125 . [M]⁺˙ → [M - CH₂CH₃]⁺ + ·CH₂CH₃

Loss of Ethene (McLafferty-type Rearrangement): A McLafferty rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen results in the elimination of a neutral ethene molecule (C₂H₄), producing a radical cation at m/z 125 . [M]⁺˙ → [M - C₂H₄]⁺˙ + C₂H₄

Cleavage Alpha to the Nitrile: Fragmentation can also be initiated by the nitrile group, although this is generally less favorable than fragmentation at the ester.

Based on these principles, a table of expected major fragments can be constructed.

| m/z | Proposed Fragment Ion | Origin |

| 153 | [C₈H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₆H₅NO₂]⁺˙ | Loss of C₂H₄ (ethene) |

| 108 | [C₆H₆NO]⁺ | Loss of ·OC₂H₅ (ethoxy radical) |

| 80 | [C₅H₂N]⁺ | Further fragmentation, loss of CO from m/z 108 |

Derivatization and Further Functionalization Strategies

Chemoselective Modifications of the α,β-Unsaturated System

The reactivity of the α,β-unsaturated system in ethyl 4-cyano-3-methylbut-3-enoate is a key feature for synthetic chemists. The electron-withdrawing nature of the adjacent cyano and ester groups activates the double bond for various nucleophilic additions. This allows for the introduction of new functional groups at either the α- or β-position, depending on the reaction conditions and the nucleophile used.

Furthermore, the conjugated system can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures. The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or catalysts, leading to the formation of enantioenriched products.

Selective Transformations of Pendant Functional Groups

The presence of three distinct functional groups—ester, nitrile, and olefin—on a relatively small molecule presents both a challenge and an opportunity for selective transformations. By carefully choosing reagents and reaction conditions, chemists can modify one functional group while leaving the others intact.

Ester Group Modifications (e.g., Amidation, Reduction, Transesterification)

The ethyl ester group of the molecule can undergo several common transformations:

Amidation: The ester can be converted to an amide by reacting it with an amine. This reaction is typically carried out at elevated temperatures or with the use of a catalyst. The resulting amide functionality can introduce new properties to the molecule and serve as a handle for further synthetic manipulations.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This transformation converts the ester into a hydroxymethyl group, which can then be used in subsequent reactions such as etherification or oxidation.

Transesterification: The ethyl ester can be exchanged for a different alkyl or aryl group by reacting the compound with an alcohol in the presence of an acid or base catalyst. google.com This process is useful for modifying the solubility and other physical properties of the molecule or for introducing a specific alcohol moiety. google.com

Table 1: Examples of Ester Group Modifications

| Modification | Reagents | Product Functional Group |

| Amidation | Amine (e.g., R-NH2) | Amide (-CONH-R) |

| Reduction | Lithium aluminum hydride (LiAlH4) | Primary alcohol (-CH2OH) |

| Transesterification | Alcohol (R-OH), Acid/Base catalyst | New ester (-COOR) |

Nitrile Group Modifications (e.g., Cyclization, Reduction, Hydrolysis)

The nitrile group is another key functional handle on the molecule, offering a variety of transformation possibilities:

Cyclization: The nitrile group can participate in intramolecular cyclization reactions, particularly when a suitable nucleophilic group is present elsewhere in the molecule or is introduced in a preceding step. thieme-connect.de These reactions can lead to the formation of various heterocyclic rings, which are common motifs in pharmaceuticals and other biologically active molecules. thieme-connect.de The Thorpe-Ziegler reaction is a classic example where a dinitrile cyclizes to form an enaminonitrile. thieme-connect.de

Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride or through catalytic hydrogenation. libretexts.orglibretexts.orgorganic-chemistry.org This provides a route to introduce a basic amino group, which can be further functionalized or used to form salts. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.combyjus.comlibretexts.org This transformation is often a two-step process, proceeding through an amide intermediate. byjus.comlibretexts.org The choice of acidic or basic hydrolysis can be important depending on the stability of other functional groups in the molecule. libretexts.org

Table 2: Examples of Nitrile Group Modifications

| Modification | Reagents | Product Functional Group |

| Cyclization | Base (e.g., for Thorpe-Ziegler) | Enaminonitrile |

| Reduction | Lithium aluminum hydride (LiAlH4), H2/Catalyst | Primary amine (-CH2NH2) |

| Hydrolysis | H3O+ or OH- | Carboxylic acid (-COOH) |

Olefinic Bond Functionalization (e.g., Epoxidation, Dihydroxylation, Halogenation)

The carbon-carbon double bond is susceptible to a range of electrophilic addition reactions:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Dihydroxylation: The olefin can be dihydroxylated to form a diol using reagents such as osmium tetroxide or potassium permanganate (B83412). Asymmetric dihydroxylation methods can be employed to produce chiral diols with high enantioselectivity.

Halogenation: Halogens such as bromine or chlorine can add across the double bond to form a dihalide. The regioselectivity and stereoselectivity of this reaction can be influenced by the reaction conditions and the specific halogenating agent used. For instance, the allylic bromination of a similar compound, ethyl 3,3-dimethylacrylate, has been achieved using N-bromosuccinimide (NBS) and a radical initiator. researchgate.net

Table 3: Examples of Olefinic Bond Functionalizations

| Functionalization | Reagents | Product Functional Group |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |

| Dihydroxylation | Osmium tetroxide (OsO4), Potassium permanganate (KMnO4) | Diol |

| Halogenation | Halogen (e.g., Br2), NBS | Dihalide, Allylic halide |

Synthesis of Chiral Derivatives and Enantioenriched Scaffolds

The creation of chiral derivatives from achiral starting materials like this compound is a significant area of research. One prominent strategy involves the asymmetric reduction of a related precursor, ethyl 4-cyano-3-oxobutanoate, to introduce a chiral hydroxyl group. researchgate.netnih.gov This can be accomplished using biocatalysts, such as enzymes, which often provide high enantioselectivity. researchgate.netnih.gov For example, ethyl (R)-4-cyano-3-hydroxybutanoate is a key chiral intermediate for the synthesis of the cholesterol-lowering drug atorvastatin. researchgate.netnih.govresearchgate.net

Another approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the substrate, direct a stereoselective reaction, and then be removed. For example, chiral auxiliaries have been used in Diels-Alder reactions of similar α,β-unsaturated esters to control the facial selectivity of the cycloaddition. unirioja.es

Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture. For instance, lipases can selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. nih.gov

These strategies enable the synthesis of a wide array of enantioenriched scaffolds from this compound and its derivatives, which are valuable for the development of new pharmaceuticals and other chiral materials. nih.govresearchgate.netgoogle.com

Role As a Key Intermediate and Building Block in Complex Organic Synthesis

Applications in Natural Product Synthesis

The intricate and diverse structures of natural products often present significant synthetic challenges. Ethyl 4-cyano-3-methylbut-3-enoate provides a valuable starting point or key intermediate for the construction of these complex molecular architectures. Cyanobacteria, for instance, are known to produce a wide variety of bioactive natural products, and synthetic pathways to these compounds can potentially utilize versatile building blocks like this compound. beilstein-journals.orgnih.govnih.gov

The cyano-enoate functionality within this compound offers multiple reactive sites for incorporation into larger, more complex molecules. The electron-withdrawing nature of the cyano and ester groups activates the double bond for various addition reactions. This allows for the introduction of diverse substituents and the construction of new stereocenters, which are often critical for the biological activity of natural products.

Furthermore, the cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing further avenues for elaboration of the molecular scaffold. The ester group can also be hydrolyzed or converted to other derivatives, adding to the synthetic versatility of this building block.

The reactivity of this compound makes it an excellent participant in key fragment coupling reactions. These reactions involve the joining of two or more complex molecular fragments to assemble the final natural product. The double bond of the enoate can participate in various coupling reactions, such as Heck, Suzuki, or Stille couplings, after appropriate functionalization.

Additionally, the compound's structure is amenable to cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation. This can rapidly build molecular complexity from a relatively simple starting material, leading to more efficient and elegant syntheses of natural products.

Utility in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The versatility of this compound extends significantly into the pharmaceutical industry, where it serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs).

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry. This compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, its downstream product, ethyl 5-amino-3-methylthiophene-2-carboxylate, is a thiophene (B33073) derivative, a common scaffold in pharmaceuticals. molbase.com The presence of the cyano and ester groups allows for cyclization reactions to form a variety of ring structures.

This compound and its derivatives are instrumental in the synthesis of drug analogs and, crucially, as chiral intermediates for major pharmaceuticals. A prominent example is its connection to the synthesis of Atorvastatin, a widely prescribed cholesterol-lowering drug. nih.gov The related chiral intermediate, ethyl (R)-4-cyano-3-hydroxybutanoate, is a key synthon for the side chain of Atorvastatin. nih.govgoogle.comresearchgate.netresearchgate.net

The synthesis of this crucial intermediate often involves enzymatic or chemical methods to introduce the desired chirality. nih.govgoogle.com For instance, biocatalytic processes using enzymes like ketoreductases and halohydrin dehalogenases have been developed for the green synthesis of the Atorvastatin intermediate. google.com These processes highlight the importance of precursors that can be efficiently and selectively converted into optically pure drug intermediates.

Table 1: Synthesis of Atorvastatin Intermediate

| Precursor/Intermediate | Reagents/Catalysts | Product | Application | Reference |

| Ethyl 4-chloroacetoacetate | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | (S)-ethyl-4-chloro-3-hydroxybutyrate | Intermediate | |

| (S)-ethyl-4-chloro-3-hydroxybutyrate | Halohydrin dehalogenase (HHDH), HCN | (R)-ethyl-4-cyano-3-hydroxybutyrate | Atorvastatin Intermediate | |

| (S)-(-)-4-chloro-3-hydroxybutyrate ethyl ester | Base, Cyanide reagent | (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester | Atorvastatin Intermediate | google.com |

| L-(-)-malic acid | Esterification, reduction, bromization, cyanation | (R)-4-cyano-3-hydroxybutyric acid ethyl ester | Atorvastatin Intermediate | researchgate.net |

Role in Agrochemical and Specialty Chemical Synthesis

While the primary focus often lies on its pharmaceutical applications, this compound also finds utility in the synthesis of agrochemicals and other specialty chemicals. The same reactivity that makes it valuable in drug synthesis can be harnessed to create novel pesticides, herbicides, and other compounds with specific, desired properties for agricultural use. nih.gov The ability to construct complex molecular frameworks from this building block allows for the development of new generations of agrochemicals with improved efficacy and environmental profiles.

Application in Material Science (e.g., Monomers for Polymerization, Precursors for Functional Materials)

While direct, extensive research on the polymerization of this compound is not widely documented, its chemical structure suggests significant potential for applications in material science. The molecule possesses three key functional groups that could enable it to act as a monomer for polymerization or as a precursor for functional materials: a carbon-carbon double bond, a nitrile group (cyano group), and an ethyl ester group. By drawing parallels with structurally similar and well-studied monomers, we can infer its potential roles.

The presence of the carbon-carbon double bond makes this compound a candidate for addition polymerization. This type of polymerization involves the joining of monomers without the loss of any atoms. Depending on the reaction conditions and initiators used, this could proceed via different mechanisms, such as radical or anionic polymerization. libretexts.orgyoutube.com

The nitrile and ester groups are electron-withdrawing, which can significantly influence the reactivity of the double bond. In compounds like alkyl 2-cyanoacrylates, which also feature a double bond adjacent to both a cyano and an ester group, these functionalities render the monomer highly susceptible to anionic polymerization. scispace.comnih.govpcbiochemres.com This rapid polymerization, often initiated by weak bases like moisture, is the basis for the formulation of "super glues". nih.govpcbiochemres.comacs.org Given the structural similarities, this compound could potentially undergo similar anionic polymerization, although its reactivity might be modulated by the methyl group on the double bond.

Radical polymerization is another plausible pathway, particularly in the presence of radical initiators and under conditions that suppress anionic polymerization. nih.gov This method offers a different approach to creating polymers from this monomer, potentially leading to materials with distinct properties.

The resulting polymers could have a range of applications. For instance, poly(alkyl cyanoacrylates) are known for their biocompatibility and biodegradability, which has led to their use in biomedical applications such as drug delivery systems and tissue adhesives. researchgate.netnih.govmdpi.com If this compound were to be successfully polymerized, the resulting polymer might also exhibit properties suitable for such advanced applications.

Furthermore, the nitrile groups within the polymer backbone could serve as sites for post-polymerization modification, allowing for the tailoring of the material's properties. The nitrile functionality is versatile and can be converted into other chemical groups, opening avenues for creating a variety of functional materials. The development of cyano-functionalized polymers is an active area of research for creating materials with specific electronic or optical properties. acs.org

The table below outlines the potential polymerization pathways for this compound and the inferred applications based on analogous cyano-containing monomers.

| Polymerization Type | Initiator/Conditions | Potential Polymer Properties | Inferred Applications |

| Anionic Polymerization | Weak bases (e.g., moisture, amines) | Fast-curing, strong adhesion | Adhesives, biomedical polymers, drug delivery systems |

| Radical Polymerization | Radical initiators (e.g., AIBN, peroxides) | Tunable molecular weight and properties | Specialty plastics, functional material precursors |

It is important to note that while the chemical structure of this compound is suggestive of these applications, dedicated research would be necessary to fully explore and realize its potential as a monomer and a precursor to functional materials. The specific influence of the 3-methyl group on polymerization kinetics and polymer properties remains an area for future investigation.

Advanced Analytical and Spectroscopic Methodologies for Research on Ethyl 4 Cyano 3 Methylbut 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Ethyl 4-cyano-3-methylbut-3-enoate. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-field NMR offers superior resolution and sensitivity, which is essential for resolving complex spin systems and detecting subtle couplings in molecules like this compound. nih.gov Multi-dimensional NMR experiments are indispensable for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between the vinyl proton and the allylic methylene (B1212753) protons, as well as between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the vinyl proton signal would be correlated with the vinyl carbon signal, and the signals of the two methylene groups (allylic and ester) would be linked to their respective carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.com This technique is vital for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlation from the vinyl proton to the nitrile carbon and the carbonyl carbon of the ester.

Correlations from the methyl group protons to the vinyl carbons.

Correlations from the allylic methylene protons to the vinyl carbons and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. youtube.com In the context of this compound, NOESY can be used to confirm the stereochemistry around the double bond by observing correlations between the vinyl proton and either the methyl group or the allylic methylene protons.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| CH₃ (on double bond) | ~2.0 | ~20 | C=C, C≡N |

| CH₂ (allylic) | ~3.2 | ~35 | C=O, C=C, C≡N |

| CH (vinylic) | ~5.8 | ~100 | C=O, C≡N, CH₃ |

| C=C (quaternary) | - | ~150 | - |

| C≡N | - | ~117 | - |

| C=O | - | ~170 | - |

| O-CH₂ | ~4.2 | ~61 | C=O, CH₃ |

| O-CH₂-CH₃ | ~1.3 | ~14 | O-CH₂, C=O |